[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid Adenosine receptor antagonist (Ki values are 42, 68 and 1130 nM for A1, A2B and A2A receptors).
Brand Name: Vulcanchem
CAS No.: 96865-83-7
VCID: VC0004840
InChI: InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25)
SMILES: CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O
Molecular Formula: C19H22N4O5
Molecular Weight: 386.4 g/mol

[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid

CAS No.: 96865-83-7

Inhibitors

VCID: VC0004840

Molecular Formula: C19H22N4O5

Molecular Weight: 386.4 g/mol

[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid - 96865-83-7

CAS No. 96865-83-7
Product Name [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid
Molecular Formula C19H22N4O5
Molecular Weight 386.4 g/mol
IUPAC Name 2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid
Standard InChI InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25)
Standard InChIKey QTMMGCYGCFXBFI-UHFFFAOYSA-N
SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O
Canonical SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O
Description Adenosine receptor antagonist (Ki values are 42, 68 and 1130 nM for A1, A2B and A2A receptors).
Synonyms 2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetic acid
PubChem Compound 126079
Last Modified Nov 12 2021
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